1,3-Dimethyl-5-nitroadamantane
Overview
Description
“1,3-Dimethyl-5-nitroadamantane” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 g/mol . It is also known by other names such as “3,5-DiMethyl-1-nitroadaMantane” and "DIMETHYL NITROADAMANTANE" . This compound is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-5-nitroadamantane” consists of a three-dimensional framework of carbon atoms, known as an adamantane skeleton, which is substituted with two methyl groups and one nitro group . The InChI code for this compound is InChI=1S/C12H19NO2/c1-10-3-9-4-11 (2,6-10)8-12 (5-9,7-10)13 (14)15/h9H,3-8H2,1-2H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-5-nitroadamantane” include a molecular weight of 209.28 g/mol, a computed XLogP3-AA value of 3.5, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is also characterized by a complexity value of 315 .
Scientific Research Applications
Pharmacological Effects : 1,3-Dimethyl-5-aminoadamantane, a derivative of 1,3-Dimethyl-5-nitroadamantane, has been studied for its pharmacological actions, showing increased motor activity in rats and potential activation of central dopamine neurons (Maj, Sowińska, Baran, & Sarnek, 1974).
Treatment of Central Nervous System Disorders : Compositions containing 1,3-Dimethyl-5-aminoadamantane have shown usefulness in treating central nervous system disorders, particularly Parkinson's disease, depression, spasticity, rigidity, and hyperkinesis (Nobre, 2008).
Mass Spectrometry Analysis : A study on the fragmentation pathways of nitroadamantanes, including 1,3-Dimethyl-5-nitroadamantane, was conducted using high-resolution mass spectrometry, revealing insights into their molecular structure (Yinon & Bulusu, 1986).
Antiarrhythmic Activity : The antiarrhythmic activity of certain derivatives of 1,3-Dimethyl-5-nitroadamantane has been observed in rat models, showing potential for the development of new therapeutic agents (Shakirov et al., 2006).
Thermodynamic Properties : The study of heat capacities and phase transitions of related adamantane derivatives, including 1,3-dimethyladamantane, provides insights into their thermodynamic properties, important for various applications (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).
Safety And Hazards
Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided when handling “1,3-Dimethyl-5-nitroadamantane”. It is also recommended to avoid dust formation, ingestion, and inhalation of vapors or dust . The compound should be handled in accordance with good industrial hygiene and safety practices .
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-nitroadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZFPVZJGQAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344322 | |
Record name | 1,3-Dimethyl-5-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-nitroadamantane | |
CAS RN |
6588-68-7 | |
Record name | 1,3-Dimethyl-5-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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